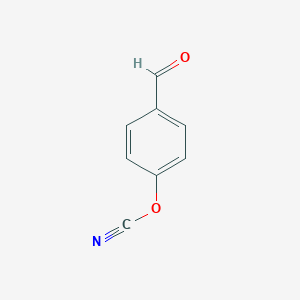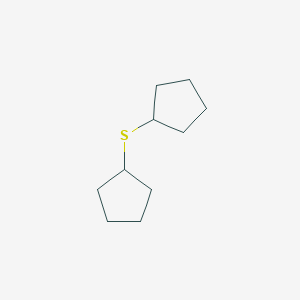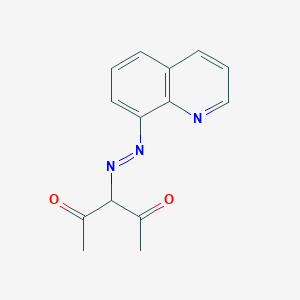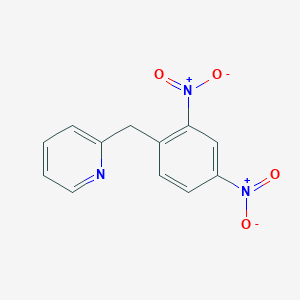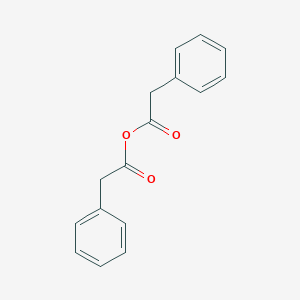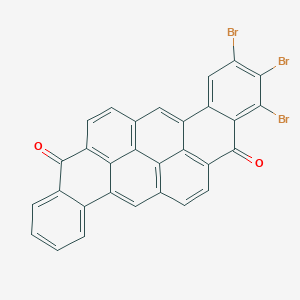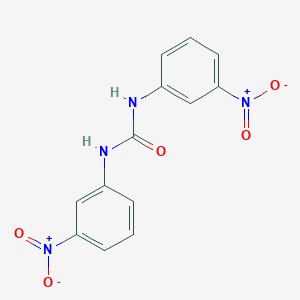
1,3-Bis(3-nitrophenyl)urea
説明
Synthesis Analysis
The synthesis of 1,3-Bis(3-nitrophenyl)urea and its derivatives involves several chemical processes and methodologies. A notable method for the preparation of bis-ureas, including 1,3-Bis(3-nitrophenyl)urea, is derived from bis(o-nitrophenyl) carbonate through sequential amine addition. This approach enables directional urea synthesis by initially reacting bis(o-nitrophenyl) carbonate with benzylamine to form a carbamate, followed by a reaction with various diamines to yield bis-ureas (Turoczi et al., 2008).
Molecular Structure Analysis
The molecular structure of 1,3-Bis(3-nitrophenyl)urea has been extensively studied, revealing insights into its polymorphism and the implications on its physical and chemical properties. For instance, 1,3-Bis(m-nitrophenyl)urea exhibits two polymorphic forms (α and β) with distinct colors and second-order non-linear optical properties due to differences in molecular conformation and hydrogen-bonding interactions. The β-form crystallizes in a non-centrosymmetric space group, contrasting with the α-form's centrosymmetric space group, affecting their optical activity (Huang et al., 1995).
Chemical Reactions and Properties
1,3-Bis(3-nitrophenyl)urea interacts with various chemicals and ions through mechanisms such as hydrogen bonding. It forms complexes with oxoanions in solution, demonstrating the nature of urea-fluoride interactions through incipient and definitive proton transfer, which significantly influences its stability and reactivity (Boiocchi et al., 2004).
Physical Properties Analysis
The physical properties of 1,3-Bis(3-nitrophenyl)urea, such as its polymorphism, significantly impact its application potential. Polymorphic characterization reveals the structural differences between its forms, influencing color changes and non-linear optical properties crucial for materials science applications. These transformations can be tracked through methods like second-harmonic generation measurement, infrared spectroscopy, and X-ray powder diffraction (Huang et al., 1995).
Chemical Properties Analysis
The chemical properties of 1,3-Bis(3-nitrophenyl)urea, including its reactivity with anions and the resulting hydrogen bonding interactions, are pivotal for understanding its functionality as an anion receptor. Investigations into its complexes with halide ions and oxygen-containing anions provide insight into binding energies and the thermodynamics of these interactions, highlighting its potential as a selective receptor in chemical sensing applications (Wanno et al., 2009).
科学的研究の応用
Interactions with Anions and Hydrogen Bonding :
- Boiocchi et al. (2004) investigated the hydrogen bonding interactions of a similar compound, 1,3-bis(4-nitrophenyl)urea, with various anions, revealing insights into its potential as a complexing agent for different anions (Boiocchi et al., 2004).
- Murray et al. (1991) conducted a computational analysis of 1,3-Bis(3-nitrophenyl)urea and related compounds, exploring their hydrogen bonding patterns and crystalline structures (Murray et al., 1991).
Structural and Polymorphic Characteristics :
- Huang et al. (1995) described the polymorphic forms of 1,3-Bis(m-nitrophenyl)urea, highlighting differences in color and optical properties between these forms (Huang et al., 1995).
- Rafilovich and Bernstein (2002) revisited polymorphic forms of the compound, discovering new forms and characterizing them using various methods (Rafilovich & Bernstein, 2002).
Applications in Material Science and Chemistry :
- Hiremath et al. (2005) explored the use of self-assembled monolayers for controlling the crystallization of different polymorphs of 1,3-Bis(m-nitrophenyl)urea, demonstrating practical applications in materials science (Hiremath et al., 2005).
- Wanno et al. (2009) conducted a density functional study of 1,3-Bis(4-nitrophenyl)urea as an anion receptor, providing insights into its potential use in sensing applications (Wanno et al., 2009).
Safety And Hazards
特性
IUPAC Name |
1,3-bis(3-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-13(14-9-3-1-5-11(7-9)16(19)20)15-10-4-2-6-12(8-10)17(21)22/h1-8H,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGCNSZBVIPYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285404 | |
| Record name | 1,3-Bis(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-nitrophenyl)urea | |
CAS RN |
1234-21-5 | |
| Record name | NSC41677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



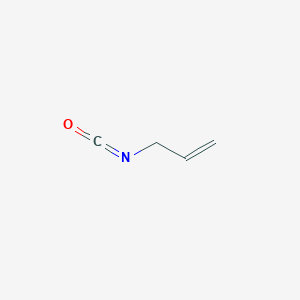
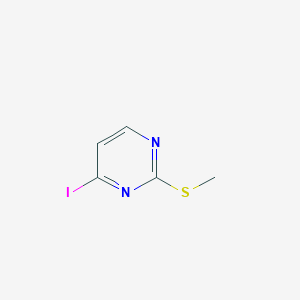
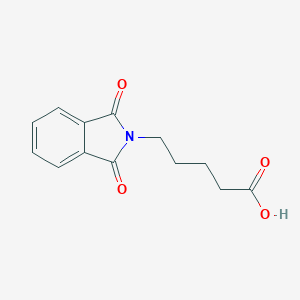
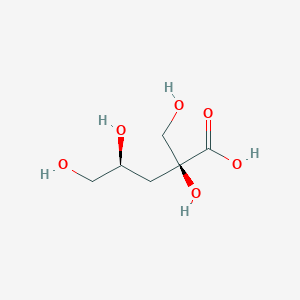

![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
